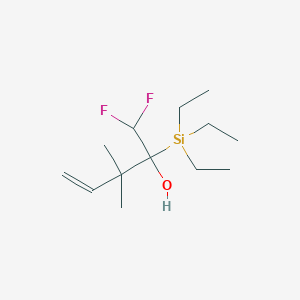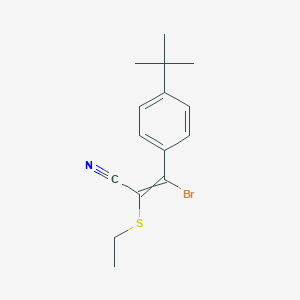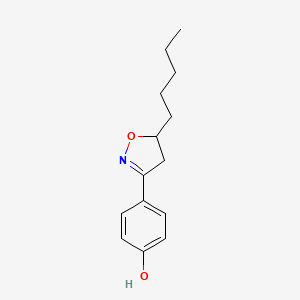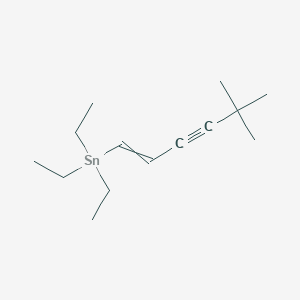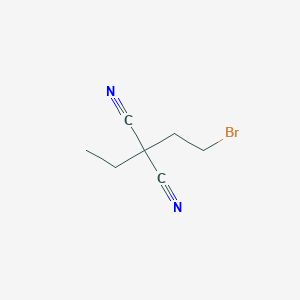
(2-Bromoethyl)(ethyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C6H8BrN2. It is a nitrile derivative that contains both a bromoethyl and an ethyl group attached to a propanedinitrile core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(ethyl)propanedinitrile typically involves the reaction of ethyl bromide with malononitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in ethyl bromide is replaced by the malononitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the cost.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)(ethyl)propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while elimination reactions produce alkenes.
Applications De Recherche Scientifique
(2-Bromoethyl)(ethyl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(ethyl)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution and elimination reactions. The nitrile groups can also engage in interactions with other functional groups, influencing the overall reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl ether: Another organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
Bromobenzene: An aryl bromide used as a reagent in organic synthesis.
(2-Bromoethyl)benzene: Used in pharmaceutical synthesis for creating antimicrobial agents.
Uniqueness
(2-Bromoethyl)(ethyl)propanedinitrile is unique due to its combination of bromoethyl and ethyl groups attached to a propanedinitrile core. This structure imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
649759-59-1 |
|---|---|
Formule moléculaire |
C7H9BrN2 |
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C7H9BrN2/c1-2-7(5-9,6-10)3-4-8/h2-4H2,1H3 |
Clé InChI |
KBLYWHJEEXMPTP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCBr)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


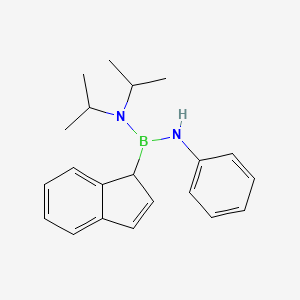
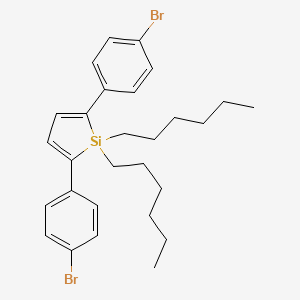
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
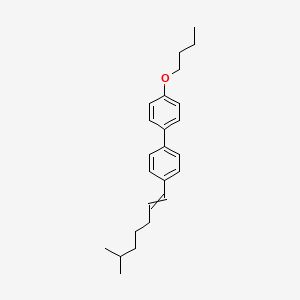
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
![1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12606603.png)
